![molecular formula C16H22N4OS B4417768 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4417768.png)
2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Overview
Description
2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This specific compound has shown potential in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole ring with thiol-containing compounds under specific conditions.
Acetamide Formation: The final step involves the reaction of the triazole-sulfanyl intermediate with 2,4-dimethylphenyl acetic acid or its derivatives to form the acetamide.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to bind to bacterial enzymes and disrupt their function.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to their inactivation. These interactions disrupt cellular processes and can lead to cell death, making the compound effective as an antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar compounds to 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide include other triazole derivatives such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
What sets this compound apart is its unique combination of the triazole ring with the sulfanyl and acetamide groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-5-14-18-19-16(20(14)6-2)22-10-15(21)17-13-8-7-11(3)9-12(13)4/h7-9H,5-6,10H2,1-4H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZHNBGVQMOOAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1CC)SCC(=O)NC2=C(C=C(C=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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